
(3-(Triethoxysilyl)propyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Triethoxysilyl)propyl)carbamic acid is a chemical compound with the molecular formula C10H23NO5Si. It is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid group attached to a propyl chain, which is further linked to a triethoxysilyl group. The combination of these functional groups imparts distinct chemical reactivity and versatility to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Triethoxysilyl)propyl)carbamic acid typically involves the reaction of (3-aminopropyl)triethoxysilane with carbon dioxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamic acid group. The reaction can be represented as follows:
(3-aminopropyl)triethoxysilane+CO2→(3-(Triethoxysilyl)propyl)carbamic acid
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: (3-(Triethoxysilyl)propyl)carbamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups and the release of ethanol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds, which are crucial in the formation of cross-linked polymer networks.
Substitution: The carbamic acid group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Silanol-containing compounds, typically under controlled temperature and pH conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate reaction conditions.
Major Products:
Hydrolysis: Silanol groups and ethanol.
Condensation: Cross-linked siloxane polymers.
Substitution: New carbamate derivatives.
Scientific Research Applications
(3-(Triethoxysilyl)propyl)carbamic acid finds applications in several scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.
Biology: Employed in the immobilization of biomolecules on silica-based supports for biosensor development and bioseparation techniques.
Medicine: Investigated for its potential in drug delivery systems, where its ability to form stable bonds with various substrates is advantageous.
Industry: Utilized in the production of advanced coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mechanism of Action
The mechanism of action of (3-(Triethoxysilyl)propyl)carbamic acid involves its ability to form strong covalent bonds with various substrates through its triethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then react with other silanol-containing compounds to form siloxane bonds. This property is particularly useful in surface modification and the formation of cross-linked polymer networks. The carbamic acid group can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
(3-(Trimethoxysilyl)propyl)carbamic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
(3-(Triethoxysilyl)propyl)amine: Contains an amine group instead of a carbamic acid group.
(3-(Triethoxysilyl)propyl)isocyanate: Contains an isocyanate group instead of a carbamic acid group.
Uniqueness: (3-(Triethoxysilyl)propyl)carbamic acid is unique due to the presence of both the triethoxysilyl and carbamic acid groups, which impart distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
140236-86-8 |
|---|---|
Molecular Formula |
C10H23NO5Si |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
3-triethoxysilylpropylcarbamic acid |
InChI |
InChI=1S/C10H23NO5Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-11-10(12)13/h11H,4-9H2,1-3H3,(H,12,13) |
InChI Key |
JCHANMMPPLAHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


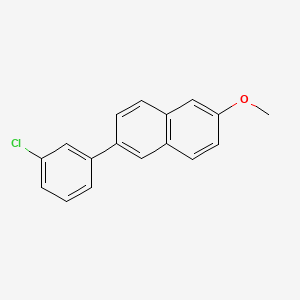

![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)
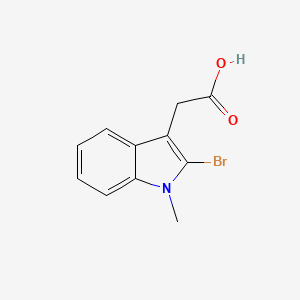

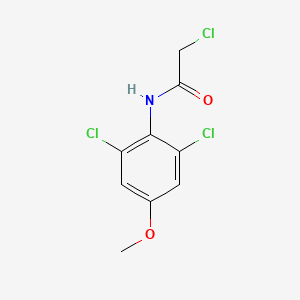
![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
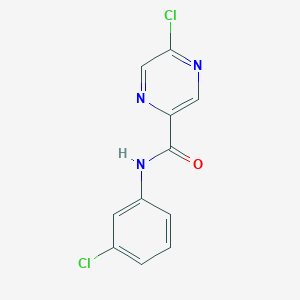
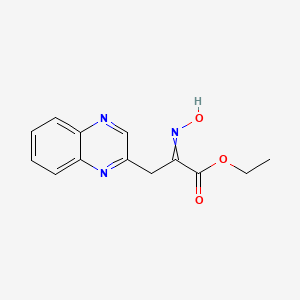
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)


